![molecular formula C4H2ClFN2O2S B3008893 2-Chloropyrimidine-4-sulfonyl fluoride CAS No. 2470437-70-6](/img/structure/B3008893.png)
2-Chloropyrimidine-4-sulfonyl fluoride
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Overview
Description
2-Chloropyrimidine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2470437-70-6 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 2-chloropyrimidine-4-sulfonyl fluoride .
Molecular Structure Analysis
The InChI code for 2-Chloropyrimidine-4-sulfonyl fluoride is 1S/C4H2ClFN2O2S/c5-4-7-2-1-3 (8-4)11 (6,9)10/h1-2H . This indicates that the molecule contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms, along with a pyrimidine ring structure.Scientific Research Applications
SuFEx Chemistry
SuFEx (Sulfur Fluoride Exchange) chemistry is based on the unique reactivity of the sulfonyl fluoride group with a range of nucleophiles . The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labelling tag .
Fragment Screening
Sulfonyl fluorides label multiple nucleophilic amino acid residues, making these reagents popular in both chemical biology and medicinal chemistry applications . A small sulfonyl fluoride library yielded the 3-carboxybenzenesulfonyl fluoride warhead for tagging tractable targets at nucleophilic residues .
SuFEx Linkers
A diverse collection of SuFEx linkers has emerged, involving gaseous SO2F2 and SOF4 hubs; SOF4-derived iminosulfur oxydifluorides; O-, N- and C-attached sulfonyl fluorides and sulfonimidoyl fluorides; and novel sulfondiimidoyl fluorides .
Organic Synthesis
Due to the high stability and yet efficient reactivity of the S VI –F bond, SuFEx has found widespread applications in organic synthesis .
Materials Science
The S VI –F bond imparts desired properties such as resistance to hydrolysis and thermolysis; stability toward acids, bases, redox conditions, light and other routine reaction conditions; and controllability and specificity of the S–F bond cleavage . This makes SuFEx a valuable tool in materials science.
Drug Discovery
SuFEx has been used in drug discovery, where the installation and modification of sulfur (VI) fluorides are greatly flexible .
Polymer Science
SuFEx has revolutionized polymer science, providing simple and efficient access to a diversity of molecules via the assembly of small units .
Biochemistry
Cutting-edge applications of SuFEx in biochemistry have been explored, where SuFExable connective hubs play a crucial role .
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which 2-chloropyrimidine-4-sulfonyl fluoride belongs, are known to have a range of pharmacological effects . They are often used in the synthesis of drugs with antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic attack, favoring the formation of c-4 substituted products . This suggests that 2-Chloropyrimidine-4-sulfonyl fluoride may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that 2-Chloropyrimidine-4-sulfonyl fluoride may affect similar pathways.
Result of Action
Given the known anti-inflammatory effects of pyrimidines , it’s possible that 2-Chloropyrimidine-4-sulfonyl fluoride may have similar effects.
Future Directions
While specific future directions for research on 2-Chloropyrimidine-4-sulfonyl fluoride are not mentioned in the available literature, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-chloropyrimidine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHIDBGKQJWRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-4-sulfonyl fluoride |
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